Cas no 926237-53-8 (1-cyclopropanecarbonyl-1,4-diazepane)
1-cyclopropanecarbonyl-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropyl(1,4-diazepan-1-yl)methanone
- 1-(cyclopropylcarbonyl)-1,4-diazepane(SALTDATA: FREE)
- BMB23753
- DTXSID20588299
- 926237-53-8
- AKOS000131961
- MFCD09048004
- EN300-41690
- 1-cyclopropanecarbonyl-1,4-diazepane
- 1-(CYCLOPROPYLCARBONYL)-1,4-DIAZEPANE
- DB-100919
- ALBB-035303
- 1H-1,4-diazepine, 1-(cyclopropylcarbonyl)hexahydro-, monohydrochloride
- SCHEMBL26126254
- G22357
-
- MDL: MFCD09048004
- Inchi: 1S/C9H16N2O/c12-9(8-2-3-8)11-6-1-4-10-5-7-11/h8,10H,1-7H2
- InChI Key: JPUWPSGQGXHCGW-UHFFFAOYSA-N
- SMILES: O=C(C1CC1)N1CCNCCC1
Computed Properties
- Exact Mass: 168.126263138g/mol
- Monoisotopic Mass: 168.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 32.3Ų
1-cyclopropanecarbonyl-1,4-diazepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B427543-10mg |
1-cyclopropanecarbonyl-1,4-diazepane |
926237-53-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427543-50mg |
1-cyclopropanecarbonyl-1,4-diazepane |
926237-53-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B427543-100mg |
1-cyclopropanecarbonyl-1,4-diazepane |
926237-53-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| abcr | AB268110-1 g |
1-(Cyclopropylcarbonyl)-1,4-diazepane |
926237-53-8 | 1g |
€616.10 | 2023-06-22 | ||
| abcr | AB268110-5 g |
1-(Cyclopropylcarbonyl)-1,4-diazepane |
926237-53-8 | 5g |
€1106.00 | 2023-06-22 | ||
| abcr | AB268110-1g |
1-(Cyclopropylcarbonyl)-1,4-diazepane; . |
926237-53-8 | 1g |
€616.10 | 2025-04-15 | ||
| abcr | AB268110-5g |
1-(Cyclopropylcarbonyl)-1,4-diazepane; . |
926237-53-8 | 5g |
€1106.00 | 2025-04-15 | ||
| Chemenu | CM300640-1g |
Cyclopropyl(1,4-diazepan-1-yl)methanone |
926237-53-8 | 95% | 1g |
$201 | 2023-02-17 | |
| Enamine | EN300-41690-0.05g |
1-cyclopropanecarbonyl-1,4-diazepane |
926237-53-8 | 93.0% | 0.05g |
$57.0 | 2025-03-15 | |
| Enamine | EN300-41690-0.1g |
1-cyclopropanecarbonyl-1,4-diazepane |
926237-53-8 | 93.0% | 0.1g |
$85.0 | 2025-03-15 |
1-cyclopropanecarbonyl-1,4-diazepane Suppliers
1-cyclopropanecarbonyl-1,4-diazepane Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 1-cyclopropanecarbonyl-1,4-diazepane
Professional Introduction to 1-cyclopropanecarbonyl-1,4-diazepane (CAS No. 926237-53-8)
1-cyclopropanecarbonyl-1,4-diazepane, identified by the Chemical Abstracts Service Number (CAS No.) 926237-53-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of diazepane derivatives, characterized by a cyclic structure incorporating both nitrogen and carbon atoms in its framework. The presence of a cyclopropanecarbonyl moiety in its molecular structure imparts unique reactivity and potential biological properties, making it a subject of extensive research for its pharmacological applications.
The molecular architecture of 1-cyclopropanecarbonyl-1,4-diazepane consists of a seven-membered heterocyclic ring containing two nitrogen atoms, which is a common motif in many bioactive molecules. The incorporation of the cyclopropanecarbonyl group enhances the compound's ability to interact with biological targets, such as enzymes and receptors, due to its electrophilic nature. This feature has been exploited in the design of novel therapeutic agents targeting various diseases, including neurological disorders and infectious diseases.
In recent years, there has been growing interest in the development of diazepane derivatives as potential drug candidates. The structural flexibility of the diazepane core allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for drug discovery. Specifically, 1-cyclopropanecarbonyl-1,4-diazepane has been investigated for its potential role in modulating neurotransmitter systems, which could have implications in the treatment of conditions such as anxiety, depression, and cognitive impairment.
One of the most compelling aspects of 1-cyclopropanecarbonyl-1,4-diazepane is its ability to serve as a precursor for more complex molecules. Researchers have leveraged its structural features to synthesize derivatives with enhanced bioactivity and selectivity. For instance, modifications at the cyclopropane ring or the diazepane core have led to compounds with improved binding affinity to specific biological targets. These findings underscore the importance of 1-cyclopropanecarbonyl-1,4-diazepane as a key intermediate in medicinal chemistry.
The pharmacological profile of 1-cyclopropanecarbonyl-1,4-diazepane has been studied through both in vitro and in vivo experiments. Initial studies have suggested that this compound exhibits moderate affinity for certain neurotransmitter receptors, which could make it a viable candidate for further development into a therapeutic agent. Additionally, its structural similarity to known bioactive molecules has prompted investigations into potential off-target effects and safety profiles.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 1-cyclopropanecarbonyl-1,4-diazepane. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have provided valuable insights into optimizing its structure for improved efficacy and reduced toxicity. The integration of computational methods with experimental approaches has accelerated the discovery process for this class of compounds.
The synthesis of 1-cyclopropanecarbonyl-1,4-diazepane involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that highlight the versatility of this scaffold. The cyclopropane ring is particularly challenging to introduce into organic molecules due to its strained three-membered structure. However, recent advances in synthetic methodologies have made it more feasible to incorporate cyclopropane motifs into biologically relevant compounds.
The potential applications of 1-cyclopropanecarbonyl-1,4-diazepane extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for developing novel materials with specialized properties. For example, derivatives of this compound could be explored for their applications in agrochemicals or as intermediates in industrial processes requiring specific chemical functionalities.
As research continues to uncover new therapeutic possibilities, 1-cyclopropanecarbonyl-1,4-diazepane remains a promising compound worthy of further investigation. Its combination of structural complexity and biological relevance positions it as a cornerstone in the development of next-generation pharmaceuticals. The ongoing studies into its pharmacological effects and synthetic pathways are expected to yield significant advancements in drug discovery and medicinal chemistry.
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